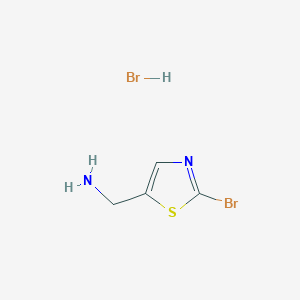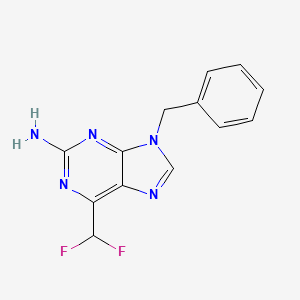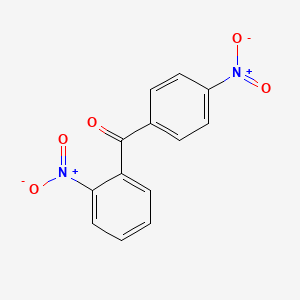
(2-Nitrophenyl)(4-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Nitrophenyl)(4-nitrophenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of two nitrophenyl groups attached to a central methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitrophenyl)(4-nitrophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-nitrobenzoyl chloride with 4-nitrobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(2-Nitrophenyl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Reduction: (2-Aminophenyl)(4-aminophenyl)methanone.
Oxidation: Corresponding nitro derivatives.
Substitution: Various substituted nitrophenyl derivatives.
Aplicaciones Científicas De Investigación
(2-Nitrophenyl)(4-nitrophenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-Nitrophenyl)(4-nitrophenyl)methanone involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects. The exact molecular pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
(4-Nitrophenyl)(phenyl)methanone: Similar structure but with only one nitro group.
(2-Aminophenyl)(4-nitrophenyl)methanone: Similar structure with an amino group instead of a nitro group.
(2-Nitrophenyl)(4-methoxyphenyl)methanone: Similar structure with a methoxy group instead of a nitro group.
Uniqueness
(2-Nitrophenyl)(4-nitrophenyl)methanone is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and potential biological activity. This dual nitro substitution makes it a valuable compound for studying redox reactions and exploring its applications in various fields.
Propiedades
Fórmula molecular |
C13H8N2O5 |
|---|---|
Peso molecular |
272.21 g/mol |
Nombre IUPAC |
(2-nitrophenyl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C13H8N2O5/c16-13(9-5-7-10(8-6-9)14(17)18)11-3-1-2-4-12(11)15(19)20/h1-8H |
Clave InChI |
FHWMEUDUPATLNE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


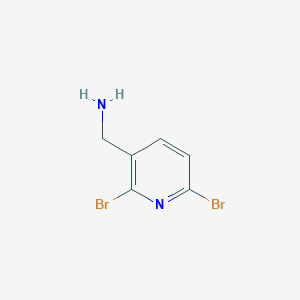

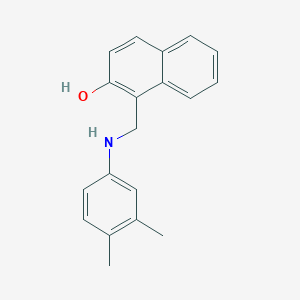
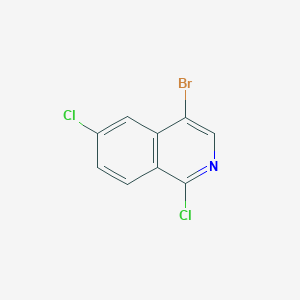

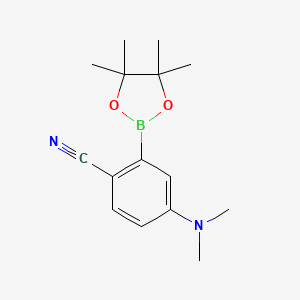

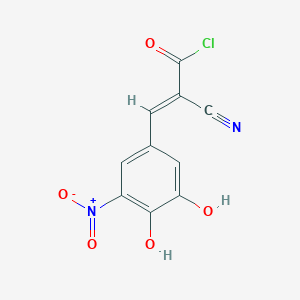
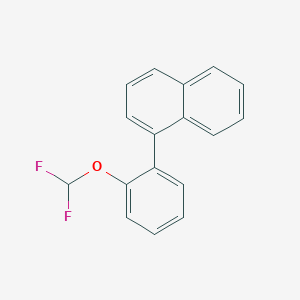
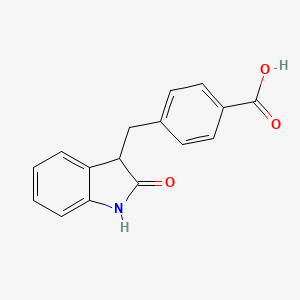
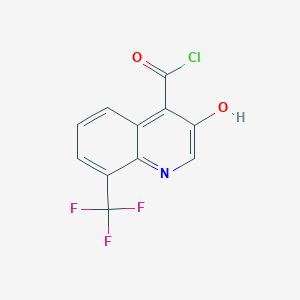
![5-Chloro-2-[(naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11849217.png)
